Cas no 1806491-85-9 (2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole)

2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole is a versatile heterocyclic compound featuring a benzo[d]oxazole core substituted with a chloroacetyl group at the 2-position and an ethyl group at the 6-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The chloroacetyl moiety enables nucleophilic substitution reactions, while the ethyl group enhances lipophilicity, influencing compound solubility and bioavailability. Its well-defined reactivity profile and stability under controlled conditions make it a reliable building block for constructing complex molecules. The compound is typically handled under inert conditions to preserve its integrity.
2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole structure
1806491-85-9 structure
商品名:2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole
CAS番号:1806491-85-9
MF:C11H10ClNO2
メガワット:223.655601978302
CID:4818056

2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole 化学的及び物理的性質

名前と識別子

    • 2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole
    • インチ: 1S/C11H10ClNO2/c1-2-7-3-4-8-10(5-7)15-11(13-8)9(14)6-12/h3-5H,2,6H2,1H3
    • InChIKey: GKGYFNBIQYHCLC-UHFFFAOYSA-N
    • ほほえんだ: ClCC(C1=NC2C=CC(=CC=2O1)CC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • トポロジー分子極性表面積: 43.1
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081005193-250mg
2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole
1806491-85-9 98%
250mg
$751.90 2022-03-31
Alichem
A081005193-1g
2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole
1806491-85-9 98%
1g
$1,807.85 2022-03-31
Alichem
A081005193-500mg
2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole
1806491-85-9 98%
500mg
$1,137.27 2022-03-31

2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole 関連文献

2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazoleに関する追加情報

Professional Introduction to 2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole (CAS No. 1806491-85-9)

2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole, a compound with the chemical identifier CAS No. 1806491-85-9, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring a benzo[d]oxazole core structure, has garnered attention due to its potential pharmacological properties and structural versatility. The presence of both chloroacetyl and ethyl substituents on the benzene ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and development.

The benzo[d]oxazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. Its aromatic system provides stability, while the oxygen-containing heterocycle contributes to interactions with biological targets such as enzymes and receptors. In particular, the 2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole structure offers a balance between lipophilicity and polarizability, which is often critical for achieving optimal pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets. Studies suggest that the chloroacetyl group can serve as a linker for further derivatization, allowing for the creation of peptidomimetics or enzyme inhibitors. The ethyl substituent at the 6-position may enhance solubility while maintaining binding efficacy, making this compound an attractive candidate for further exploration.

In the context of drug discovery, the synthesis of analogs of 2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole has been pursued to identify more potent and selective agents. Functional group modifications, such as replacing the chloroacetyl moiety with other acyl groups or altering the ethyl substituent, can lead to compounds with improved pharmacological profiles. For instance, replacing the chloroacetyl group with a carboxylic acid or ester may enhance metabolic stability while preserving bioactivity.

The benzo[d]oxazole scaffold is also known to exhibit significant biological activity across various therapeutic areas. Research has highlighted its potential in antimicrobial, anti-inflammatory, and anticancer applications. The structural features of 2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole align well with these therapeutic targets, suggesting that it may be a lead compound for developing new treatments. Additionally, its ability to undergo further chemical modifications makes it a versatile platform for medicinal chemists.

One particularly promising area of research involves using 2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole as a precursor for bioconjugation strategies. The chloroacetyl group can be readily coupled to peptides, proteins, or other biomolecules via amide bond formation. This approach has been exploited in the development of targeted therapies where site-specific conjugation is crucial for improving delivery and efficacy. Such bioconjugates have shown promise in preclinical studies for applications ranging from diagnostics to immunotherapy.

The synthesis of 2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole itself presents an interesting challenge due to its complex architecture. Advanced synthetic methodologies have been employed to construct this molecule efficiently while maintaining high purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been particularly useful in forming the benzo[d]oxazole core and introducing the desired substituents at specific positions.

Evaluation of the pharmacokinetic properties of 2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole is essential for determining its suitability as a drug candidate. Studies have focused on assessing its solubility, metabolic stability, and distribution within biological systems. These parameters are critical for predicting how well the compound will be absorbed, distributed, metabolized, and excreted by the body—a key consideration in drug development.

The potential toxicity profile of this compound must also be carefully evaluated before moving into clinical trials. In vitro toxicology studies can provide initial insights into its safety by examining effects on cell lines and assessing potential cytotoxicity or genotoxicity. These findings help guide further development efforts by identifying any liabilities that need to be addressed before testing in animal models or humans.

As research continues to evolve rapidly within pharmaceutical chemistry, new tools and technologies are becoming available that enhance our ability to study compounds like 2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole. High-throughput screening (HTS) platforms enable rapid testing of large libraries of compounds against various biological targets while mass spectrometry techniques provide detailed structural information about metabolites formed during drug metabolism.

The integration of machine learning algorithms into drug discovery pipelines has also accelerated progress by predicting properties such as binding affinity orADME (Absorption Distribution Metabolism Excretion) characteristics from molecular structures alone. These computational approaches complement traditional experimental methods by providing faster insights into which compounds merit further investigation.

In conclusion,CAS No.1806491-85-9 represents an intriguing molecule with significant potential applications across multiple therapeutic areas due primarilytoitsstructuralspecificitiesandfunctionalgroupreactivity.Severalrecentstudieshavehighlighteditsutilityasaprecursorforbioconjugationanditspotentialasaleadfornewpharmaceuticalagents.Furtherinvestigationintothesyntheticandpharmacologicalaspects offreinforcesitspositionasanimportantareaofinterestinmedicinalchemistryanddrugdiscoveryresearch。

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